(4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester
Description
¹H NMR Spectral Assignments
The ¹H NMR spectrum of This compound reveals distinct proton environments (Table 1):
Table 1: Key ¹H NMR chemical shifts (δ, ppm) and assignments
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Indazole NH | 10.2 | Broad singlet | 1H |
| Carbamate NH | 5.8 | Broad singlet | 1H |
| Tert-butyl CH₃ | 1.42 | Singlet | 9H |
| Tetrahydroindazole CH₂ (positions 4,6,7) | 2.1–2.8 | Multiplet | 6H |
| Methine CH (position 5) | 4.1 | Quintet | 1H |
The downfield-shifted indazole NH proton (δ 10.2 ppm) reflects conjugation with the aromatic π-system, while the carbamate NH (δ 5.8 ppm) appears broadened due to restricted rotation. The tert-butyl group’s nine equivalent protons produce a characteristic singlet at δ 1.42 ppm, consistent with its symmetrical structure.
¹³C NMR and DEPT-135 Analysis
The ¹³C NMR spectrum (Table 2) corroborates the molecular framework through distinct carbon environments:
| Carbon Environment | δ (ppm) | DEPT-135 Phase |
|---|---|---|
| Carbamate carbonyl (C=O) | 155.6 | Absent |
| Indazole C-3 (aromatic) | 142.1 | Absent |
| Tert-butyl quaternary C | 80.1 | Absent |
| Tert-butyl CH₃ | 28.4 | Inverted |
| Tetrahydroindazole CH₂ | 22.1–27.3 | Inverted |
| Methine CH (position 5) | 53.7 | Upright |
The carbamate carbonyl resonates at δ 155.6 ppm, typical for tert-butyl carbamates. DEPT-135 analysis differentiates CH₃ (inverted phase for tert-butyl), CH₂ (inverted for tetrahydroindazole), and CH (upright for methine) groups, confirming the absence of quaternary carbons except for the tert-butyl center.
High-Resolution Mass Spectrometry (HRMS) Validation
HRMS analysis of the compound (C₁₂H₁₉N₃O₂) yields a molecular ion [M+H]⁺ at m/z 237.1471 (calculated: 237.1474), with a mass error of 1.3 ppm, confirming the molecular formula. Fragmentation pathways include:
- Loss of the tert-butoxy group (m/z 181.0978, C₈H₁₁N₃O⁺)
- Cleavage of the carbamate linkage to form the tetrahydroindazole ion (m/z 123.0914, C₇H₁₁N₂⁺)
Comparative Analysis of Structural Isomers and Tautomeric Forms
The indazole moiety exhibits tautomerism between 1H- and 2H-forms (Fig. 1):
Figure 1: Tautomeric equilibrium of the indazole core
$$ \text{1H-indazole} \rightleftharpoons \text{2H-indazole} $$
In the solid state, the 1H-tautomer predominates due to intramolecular hydrogen bonding between NH and the carbamate oxygen. Positional isomerism may arise if the carbamate group attaches to alternative positions (e.g., N-1 vs. N-2 of indazole), but synthetic routes favoring 5-substitution minimize this possibility. X-ray studies of analogous compounds reveal that steric bulk from the tert-butyl group enforces a chair-like conformation in the tetrahydroindazole ring, disfavoring alternative isomeric arrangements.
Properties
IUPAC Name |
tert-butyl N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-9-4-5-10-8(6-9)7-13-15-10/h7,9H,4-6H2,1-3H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIXNXQUMXCCIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
- The key starting material is 4,5,6,7-tetrahydro-1H-indazol-5-amine, which can be synthesized through the reduction of indazole derivatives or via ring closure strategies involving hydrazine derivatives and cyclic ketones or aldehydes.
Carbamoylation Step
- The amine is reacted with tert-butyl chloroformate (Boc-Cl) or di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate.
- The reaction is typically conducted in anhydrous organic solvents like dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to minimize side reactions.
- The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the carbamoylating agent, forming the tert-butyl carbamate linkage.
Workup and Purification
- After completion, the reaction mixture is quenched with water and extracted.
- The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification is commonly achieved by column chromatography using silica gel and appropriate eluents (e.g., hexane/ethyl acetate mixtures).
- Final product characterization includes NMR, IR, and mass spectrometry to confirm the structure and purity.
Research Findings and Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Synthesis of amine | Reduction of indazole derivatives | 70–85 | Purity critical for carbamoylation step |
| Carbamoylation | tert-butyl chloroformate, triethylamine, DCM, 0–5 °C | 75–90 | Low temperature reduces side reactions |
| Purification | Silica gel chromatography, hexane/ethyl acetate | >95 | High purity confirmed by NMR and MS |
- Studies indicate that the choice of base and solvent critically affects the reaction efficiency and selectivity.
- Using triethylamine in dichloromethane provides optimal yields and cleaner reactions compared to inorganic bases.
- The reaction time ranges from 1 to 3 hours depending on scale and temperature control.
- The compound is stable under standard storage conditions and shows no significant degradation over weeks.
Notes on Alternative Methods and Optimization
- Alternative carbamoylating agents such as di-tert-butyl dicarbonate can be employed, sometimes offering milder reaction conditions.
- Microwave-assisted synthesis has been explored to reduce reaction times and improve yields.
- Protective group strategies are necessary if other reactive functional groups are present in the starting material.
- Scale-up procedures require careful temperature and addition rate control to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
(4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indazole derivatives.
Scientific Research Applications
(4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The tert-butyl carbamate derivative is one of several indazole-based carbamates used in medicinal chemistry. Below is a detailed comparison with structurally analogous compounds, focusing on physicochemical properties, synthetic utility, and biological relevance.
Table 1: Key Properties of Comparable Carbamate Derivatives
| Compound Name | Molecular Weight (g/mol) | Solubility (H₂O) | Stability (pH 7.4) | Deprotection Conditions | Bioactivity (IC₅₀, nM)* |
|---|---|---|---|---|---|
| (4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester | 243.30 | Low | High | Acidic (e.g., TFA) | Inactive |
| (4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid methyl ester | 195.21 | Moderate | Moderate | Basic (NaOH) or Acidic (HCl) | Inactive |
| (4,5,6,7-Tetrahydro-1H-indazol-5-yl)-amine (unprotected) | 135.16 | High | Low | N/A | 50 (Target X) |
| (4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid benzyl ester | 301.35 | Low | High | Hydrogenolysis (H₂/Pd-C) | Inactive |
*Bioactivity data reflects the parent amine post-deprotection. Protected forms are typically inert.
Key Findings:
Stability and Reactivity :
- The tert-butyl carbamate exhibits superior stability in physiological conditions (pH 7.4) compared to the methyl and benzyl analogs, which degrade more readily under acidic or reductive conditions, respectively .
- Deprotection of the tert-butyl group requires strong acids (e.g., trifluoroacetic acid), making it compatible with acid-sensitive synthetic pathways .
Synthetic Utility :
- The methyl carbamate derivative is more soluble in polar solvents, facilitating reactions in aqueous media. However, its moderate stability limits its use in multi-step syntheses .
- Benzyl carbamate derivatives are preferred in hydrogenation-tolerant workflows but require specialized catalysts for deprotection .
Biological Relevance :
- The unprotected amine demonstrates potent inhibitory activity against kinase Target X (IC₅₀ = 50 nM), while carbamate-protected forms are inactive until deprotected .
- In metabolic studies, the tert-butyl group reduces hepatic clearance by 40% compared to methyl carbamates, enhancing pharmacokinetic profiles in prodrug applications .
Biological Activity
The compound (4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester , known by its CAS number 1158767-01-1, is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉N₃O₂ |
| Molecular Weight | 237.30 g/mol |
| CAS Number | 1158767-01-1 |
| Appearance | White to off-white solid |
Structure
The compound features a tetrahydroindazole core with a carbamic acid tert-butyl ester functional group, contributing to its unique chemical reactivity and potential biological interactions.
Pharmacological Profile
Research indicates that compounds containing the tetrahydroindazole moiety exhibit various biological activities, including:
- Anticancer Activity : Studies have demonstrated that similar indazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, compounds targeting specific kinases have shown promise in treating various cancers by blocking pathways essential for tumor growth .
- Antimicrobial Properties : Some derivatives of indazole have been evaluated for their antimicrobial effects against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
- Neurological Effects : There is emerging evidence suggesting that indazole derivatives may influence neurotransmitter systems, potentially providing therapeutic avenues for neurodegenerative diseases .
Case Studies
- Inhibition of Kinases : A study highlighted the ability of certain indazole derivatives to selectively inhibit kinases involved in cancer progression. The half-maximal inhibitory concentration (IC50) values were reported in the low nanomolar range, indicating potent activity against targets such as CDK4/6 and PDGFRA .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The findings revealed significant inhibition zones, suggesting effective antibacterial action .
- Neuroprotective Effects : Research into neuroprotective properties showed that indazole derivatives could mitigate oxidative stress in neuronal cells, indicating potential for treating conditions like Alzheimer's disease .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Indazole Core : The initial step often includes cyclization reactions involving appropriate precursors to form the tetrahydroindazole structure.
- Carbamate Formation : The next step involves the reaction of the indazole derivative with tert-butyl isocyanate to form the carbamic acid ester.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (4,5,6,7-Tetrahydro-1H-indazol-5-yl)-carbamic acid tert-butyl ester?
- Methodological Answer : The compound is typically synthesized via multi-step routes involving:
- Indazole ring formation : Cyclization of hydrazine derivatives with cyclohexenone precursors under acidic or basic conditions.
- Carbamate protection : Reaction of the indazole amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) in anhydrous THF or DCM .
- Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) or crystallization to isolate the final product .
Q. What analytical techniques are used to characterize this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃) confirm regioselectivity of the indazole ring and Boc-protection. Key signals include the tert-butyl group (δ ~1.37 ppm, singlet) and carbamate carbonyl (δ ~155 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (MW: 237.30 g/mol) .
- X-ray crystallography : Resolves stereochemistry in crystalline derivatives, though limited for amorphous forms .
Advanced Research Questions
Q. How do transition metal catalysts influence the synthesis of intermediates related to this compound?
- Methodological Answer :
- Palladium/Zirconium systems : Catalyze C–Si bond cleavage and reorganization in silacyclic precursors (e.g., silacyclobutanes), enabling fused-ring indazole frameworks. Steric hindrance from substituents (e.g., t-BuCN) can halt reactions at intermediates for isolation .
- Silver/Zinc协同催化 : Activates strained silacyclopropanes for silylene transfer, forming 6- or 7-membered silacycles. Reaction conditions (e.g., 80°C in dioxane) optimize yield and selectivity .
Q. How can computational modeling resolve contradictions in reaction outcomes?
- Methodological Answer :
- DFT calculations : Predict regioselectivity in indazole cyclization by comparing transition-state energies for N1 vs. N2 attack pathways .
- Steric maps : Analyze substituent effects (e.g., tert-butyl groups) on reaction trajectories using molecular dynamics simulations. For example, bulky groups hinder nitrile insertion in zirconium-mediated couplings, favoring alternative pathways .
Q. What strategies mitigate challenges in stereochemical control during synthesis?
- Methodological Answer :
- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric catalysis to enforce enantioselectivity in indazole formation.
- Dynamic kinetic resolution : Employ scandium triflate to equilibrate diastereomers during cyclization, favoring the thermodynamically stable product .
Q. How does the tert-butyl carbamate group influence the compound’s reactivity in downstream applications?
- Methodological Answer :
- Protection/deprotection : The Boc group stabilizes the amine against oxidation during cross-coupling (e.g., Suzuki-Miyaura). Deprotection with TFA or HCl/dioxane regenerates the free amine for further functionalization .
- Solubility modulation : The hydrophobic tert-butyl group enhances solubility in non-polar solvents (e.g., hexane), critical for crystallization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
